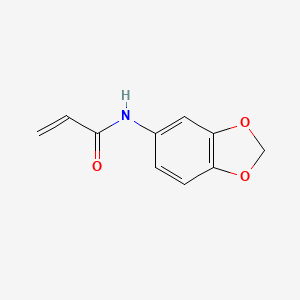

N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

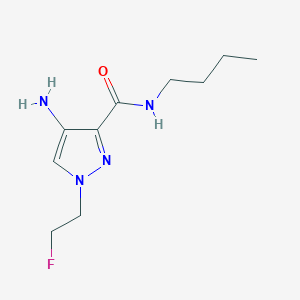

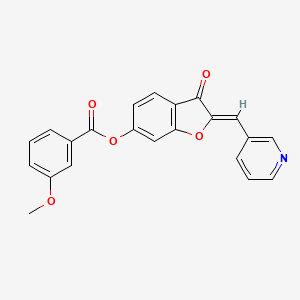

“N-(2H-1,3-benzodioxol-5-yl)prop-2-enamide” is a chemical compound with the molecular formula C20H21NO5 . It is a pearl white powder with a savoury aroma .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an amide chalcone was synthesized in a two-step reaction. First, N-(4-acetylphenyl)quinoline-3-carboxamide was synthesized by the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between the resulting compound and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .Molecular Structure Analysis

The molecular weight of “this compound” is 355.39 . The structure of similar compounds has been established by FTIR (Fourier-transform infrared spectroscopy), HRMS, 1H and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone. This is followed by a Claisen–Schmidt reaction between the resulting compound and piperonal .Physical and Chemical Properties Analysis

“this compound” is practically insoluble or insoluble in water but soluble in ethanol . It has a melting point of 153-154ºC . The assay min % is >95% .Aplicaciones Científicas De Investigación

Antiviral Properties

- Inhibition of Zika Virus: The compound (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has been identified as a potent inhibitor of Zika virus replication. This inhibition occurs by preventing the formation of the virus's membranous replication compartment within the endoplasmic reticulum, representing a promising lead candidate for Zika virus treatment (Riva et al., 2021).

Chemical Synthesis and Applications

- Heterocyclic Synthesis: N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides have been used as precursors in heterocyclic synthesis. Their unique electrophilic reactivity enables the formation of novel structures such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones (Meiresonne et al., 2015).

Photocatalytic Applications

- Photocatalytic Degradation: Studies on the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using titanium dioxide-loaded adsorbents have shown enhanced rates of mineralization and reduced concentration of toxic intermediates, demonstrating potential environmental applications (Torimoto et al., 1996).

Medicinal Chemistry and Drug Development

- Melanoma Cytotoxicity: Benzamide derivatives, such as radioiodinated N-(2-(diethylamino)ethyl)benzamides, show high binding capacity to melanotic melanoma, indicating their potential for targeted drug delivery and imaging in nuclear medicine (Wolf et al., 2004).

- Antitumor Activity: The benzamide derivative MS-27-275 has shown marked in vivo antitumor activity against various human tumors, acting as an inhibitor of histone deacetylase and potentially offering a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-10(12)11-7-3-4-8-9(5-7)14-6-13-8/h2-5H,1,6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNHSJXWXQHJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2662450.png)

![[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2662453.png)

![[(2-Methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2662466.png)

![4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2662468.png)